N-(3-methylbutyl)-4-nitroaniline

Description

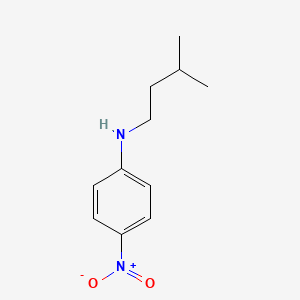

N-(3-Methylbutyl)-4-nitroaniline is a nitro-substituted aniline derivative characterized by a 4-nitroaniline core substituted with a 3-methylbutyl group at the nitrogen atom. Structurally, it belongs to the class of arylalkylamines, where the aromatic nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. For instance, N-(4-nitrophenyl)butanamide is prepared by reacting 4-nitroaniline with butyric anhydride in dioxane , while N-benzyl-3-nitroaniline derivatives are synthesized via modified protocols involving formaldehyde and aromatic amines .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-(3-methylbutyl)-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)7-8-12-10-3-5-11(6-4-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

RSZOPJQGGYFSTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 4-nitroaniline, followed by the alkylation of the resulting product with 3-methylbutyl halide under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-amino-N-(3-methylbutyl)aniline.

Reduction: N-(3-methylbutyl)-4-nitrosoaniline.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(3-methylbutyl)-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The alkyl chain may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of nitroaniline derivatives are highly dependent on the substituent attached to the nitrogen atom. Key structural analogs include:

Substituent Impact on Binding and Solubility:

- Electron-Withdrawing Groups (e.g., CF₃): N-(3-Trifluoromethylphenyl)-4-nitroaniline exhibits a binding constant (Kb) of 81 with AOT reverse micelles in n-hexane, significantly lower than N-[4-nitrophenyl]-4-nitroaniline (Kb = 5,092) due to reduced hydrogen-bond donor capacity and steric hindrance .

- Alkyl vs. Aryl Substituents: Bulky alkyl chains (e.g., 3-methylbutyl) likely reduce solubility in polar solvents compared to aromatic substituents (e.g., 4-methylbenzyl), which enhance π-π interactions .

Biological Activity

N-(3-methylbutyl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by its aromatic structure, which features a nitro group (-NO2) and an aniline moiety. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula: C_{11}H_{14}N_{2}O_{2}

- Molecular Weight: 210.24 g/mol

- Functional Groups: Nitro group, amine group

The presence of the nitro group is significant as it can influence both the pharmacological properties and toxicity of the compound. The nitro group can undergo reduction to form various metabolites, which may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. These ROS can lead to oxidative stress, which may be responsible for its antimicrobial and anticancer effects. Additionally, the compound may interact with specific enzymes or receptors within cells, modulating their activity and influencing various cellular pathways .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the generation of ROS and modulation of cell signaling pathways associated with cell survival and death.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability:

- IC50 Value: 25 µg/mL

- Mechanism: Induction of oxidative stress leading to mitochondrial dysfunction and activation of caspase pathways.

Toxicological Profile

The nitro group in this compound not only serves as a pharmacophore but also poses potential toxicological risks. The reduction of the nitro group can lead to the formation of reactive intermediates that may interact with cellular macromolecules, causing mutagenic effects.

Occupational Exposure Limits

According to guidelines from health agencies, exposure to compounds like this compound should be managed carefully due to their potential health effects, including:

- Carcinogenicity

- Reproductive toxicity

- Skin sensitization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.